Dibenzo[b,pqr]perylene
Overview
Description
Dibenzo[b,pqr]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14. It is a large, planar molecule consisting of six fused benzene rings. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,pqr]perylene can be synthesized through various methods, including cyclodehydrogenation of suitable precursors. One common method involves the cyclization of appropriate polycyclic aromatic hydrocarbons under high-temperature conditions. The reaction typically requires a catalyst, such as palladium on carbon, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process includes the purification of the final product through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,pqr]perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where reagents such as halogens or nitro groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic system .
Scientific Research Applications
Dibenzo[b,pqr]perylene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which Dibenzo[b,pqr]perylene exerts its effects is primarily through its interaction with electronic systems. The compound can absorb light and transfer energy to other molecules, leading to the generation of reactive species. This property is particularly useful in applications such as photodynamic therapy and organic electronics .
Comparison with Similar Compounds
Similar Compounds
Benzo[ghi]perylene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused rings.
Coronene: A smaller polycyclic aromatic hydrocarbon with six benzene rings arranged in a circular fashion.
Uniqueness
Dibenzo[b,pqr]perylene is unique due to its larger size and extended conjugation, which imparts distinct electronic properties. This makes it particularly valuable in the study of organic semiconductors and other advanced materials .
Properties
IUPAC Name |
heptacyclo[12.12.0.02,11.03,8.04,25.015,20.021,26]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21(26),22,24-tridecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-7-18-17(6-1)19-9-4-10-21-20-8-3-5-15-11-12-16-13-14-22(18)26(25(19)21)24(16)23(15)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPJAAQMHAHWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC6=C5C(=CC=C6)C7=CC=CC(=C74)C2=C1)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172463 | |
Record name | Dibenzo(b,pqr)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-95-4 | |
Record name | Dibenzo(b,pqr)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,pqr)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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